molecular formula C10H7F3N2S B6616291 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline CAS No. 1314250-40-2

4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline

Cat. No. B6616291
CAS RN: 1314250-40-2
M. Wt: 244.24 g/mol
InChI Key: VDYAUPFXSGOJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline, also known as 4-TFMA, is an aniline derivative with a trifluoromethyl group attached to the nitrogen atom. It is a versatile small molecule with a wide range of applications in medicinal chemistry, organic synthesis, and materials science. 4-TFMA is an important intermediate in the synthesis of various drugs and pharmaceuticals, such as anti-inflammatory and anti-cancer drugs. In addition, 4-TFMA has been used in the synthesis of polymers, dyes, and other materials.

Scientific Research Applications

4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline has been used in a wide range of scientific research applications. It has been used in the synthesis of various drugs, such as anti-inflammatory drugs, anti-cancer drugs, and other pharmaceuticals. In addition, 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline has been used in the synthesis of polymers, dyes, and other materials. It has also been used in the synthesis of peptides and proteins, as well as in the study of enzyme-catalyzed reactions.

Mechanism of Action

4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline has a number of important biochemical and physiological effects. It is known to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline has been shown to inhibit the activity of various other enzymes, such as phospholipase A2 (PLA2) and cyclooxygenase-1 (COX-1). 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline also acts as an inhibitor of histamine release and has anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline has a number of important biochemical and physiological effects. It is known to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline has been shown to inhibit the activity of various other enzymes, such as phospholipase A2 (PLA2) and cyclooxygenase-1 (COX-1). 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline also acts as an inhibitor of histamine release and has anti-inflammatory and anti-cancer activities.

Advantages and Limitations for Lab Experiments

4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline is an important intermediate in the synthesis of various drugs and pharmaceuticals, making it a useful compound for lab experiments. Its trifluoromethyl group makes it highly soluble in organic solvents, making it easier to work with. In addition, its small size makes it ideal for use in small-scale syntheses. However, 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline is also highly reactive and can be easily oxidized or hydrolyzed, making it difficult to store and handle.

Future Directions

The potential applications of 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline are vast and varied. In the future, 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline could be used in the synthesis of more complex molecules, such as peptides, proteins, and other pharmaceuticals. It could also be used in the synthesis of polymers, dyes, and other materials. In addition, 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline could be used in the study of enzyme-catalyzed reactions and its effects on various biological processes. Finally, 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline could be used in the development of new drugs and pharmaceuticals, as well as in the development of new materials.

Synthesis Methods

4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline can be synthesized through a variety of methods, such as the Mitsunobu reaction, the Biginelli reaction, and the Grignard reaction. The most common method is the Mitsunobu reaction, which involves the reaction of an aniline derivative with an aldehyde or ketone in the presence of a base, such as pyridine or triethylamine. The reaction produces a trifluoromethylated aniline, which can then be further reacted to form 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline.

properties

IUPAC Name

4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2S/c11-10(12,13)9-15-8(5-16-9)6-1-3-7(14)4-2-6/h1-5H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYAUPFXSGOJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline

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